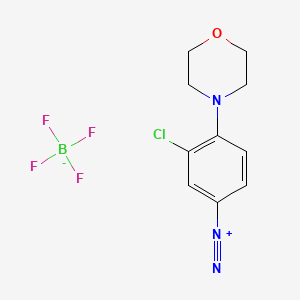![molecular formula C20H11N3Na4O16S4 B13418452 4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt is a complex organic compound with the molecular formula C₂₀H₁₁N₃Na₄O₁₆S₄ and a molecular weight of 769.53 g/mol . This compound is known for its unique structure, which includes nitro, carbonylimino, and benzenedisulfonic acid groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The nitro group is then introduced into the aromatic ring, followed by the formation of carbonylimino linkages. The final step involves the sulfonation of the aromatic rings to introduce the benzenedisulfonic acid groups .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and catalysts to ensure the desired product yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the synthesis process .
化学反应分析
Types of Reactions
4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups into the aromatic rings .
科学研究应用
4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the carbonylimino and benzenedisulfonic acid groups can interact with various biological molecules. These interactions can modulate enzyme activities, alter cellular signaling pathways, and affect the overall biochemical processes .
相似化合物的比较
Similar Compounds
4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid: An intermediate in the synthesis of NF449, a known P2X1 receptor antagonist.
Uniqueness
4,4’-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes .
属性
分子式 |
C20H11N3Na4O16S4 |
|---|---|
分子量 |
769.5 g/mol |
IUPAC 名称 |
tetrasodium;4-[[3-[(2,4-disulfonatophenyl)carbamoyl]-5-nitrobenzoyl]amino]benzene-1,3-disulfonate |
InChI |
InChI=1S/C20H15N3O16S4.4Na/c24-19(21-15-3-1-13(40(28,29)30)8-17(15)42(34,35)36)10-5-11(7-12(6-10)23(26)27)20(25)22-16-4-2-14(41(31,32)33)9-18(16)43(37,38)39;;;;/h1-9H,(H,21,24)(H,22,25)(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;/q;4*+1/p-4 |
InChI 键 |
SZHKWXCFRHVSHG-UHFFFAOYSA-J |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


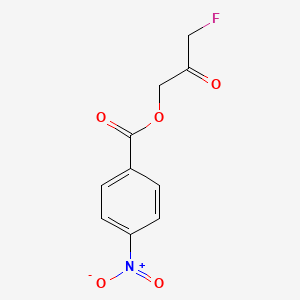
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)

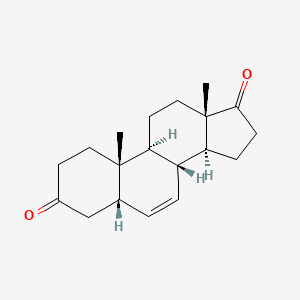
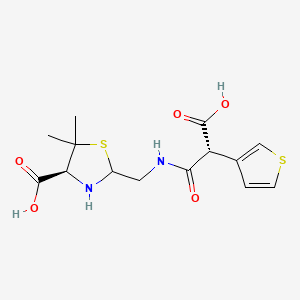
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
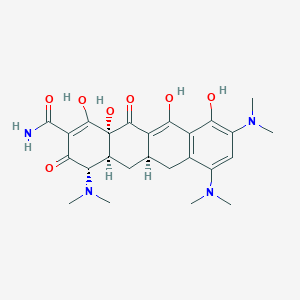
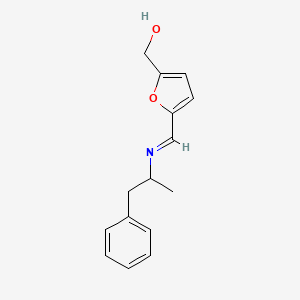


![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)

